

Elucidating the Structure of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **3-Fluoro-4-nitrobenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its role in drug development, particularly in the synthesis of the TRPV4 antagonist, GSK2798745.

Physicochemical Properties

3-Fluoro-4-nitrobenzonitrile is a crystalline solid with the molecular formula $C_7H_3FN_2O_2$.^[1] Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a cyano group. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the molecule, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution.^[2]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[1]
Molecular Weight	166.11 g/mol	[1]
CAS Number	218632-01-0	[1]
Appearance	Crystalline solid	[2]
Melting Point	86-88 °C	[2]
InChI	1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H	[1]
SMILES	C1=CC(=C(C=C1C#N)F)-- INVALID-LINK--[O-]	[1]

Spectroscopic Data for Structure Elucidation

While specific experimental spectra for **3-Fluoro-4-nitrobenzonitrile** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm that analytical data is available via Certificates of Analysis.[3][4]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the substituents.
- ¹³C NMR:** The carbon NMR spectrum should display seven distinct signals, corresponding to the six aromatic carbons and the nitrile carbon. The carbon of the cyano group is expected to appear significantly downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-4-nitrobenzonitrile** would feature characteristic absorption bands for its functional groups.

Functional Group	Vibrational Mode	Predicted Frequency Range (cm ⁻¹)
C≡N (Nitrile)	Stretch	~2230
NO ₂ (Nitro)	Asymmetric Stretch	~1530
NO ₂ (Nitro)	Symmetric Stretch	~1350
C-F (Fluoro)	Stretch	~1250
Aromatic C=C	Stretch	1600-1450

2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (166.11). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. A common fragmentation pattern would likely involve the loss of the nitro group (NO_2), resulting in a fragment ion at $[M-46]^+$.

Experimental Protocols

3.1. Synthesis of 3-Fluoro-4-nitrobenzonitrile

A common synthetic route to **3-Fluoro-4-nitrobenzonitrile** involves the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime.

Materials:

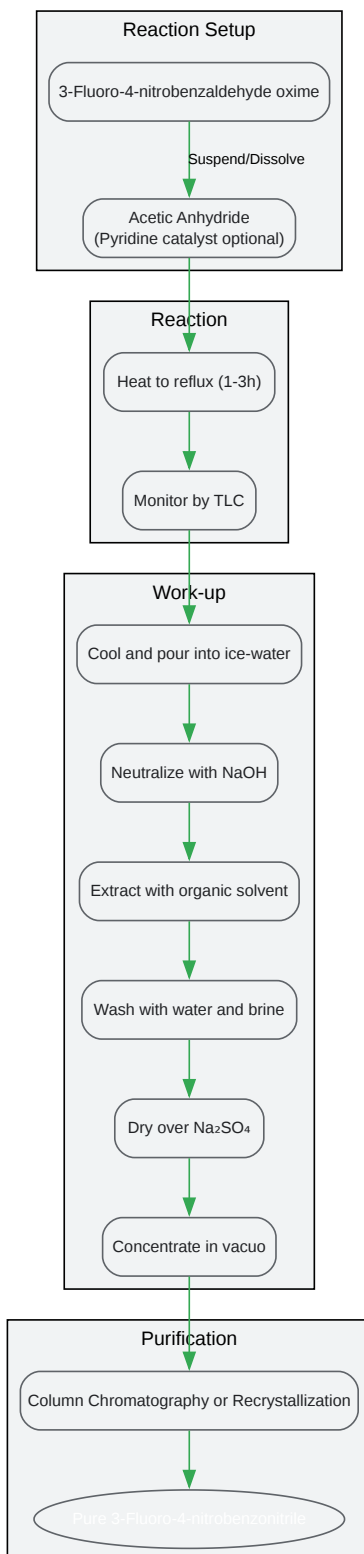
- 3-Fluoro-4-nitrobenzaldehyde oxime
- Acetic anhydride
- Pyridine (optional, as a catalyst)
- Dichloromethane or Ethyl acetate
- Sodium hydroxide solution

- Anhydrous sodium sulfate
- Silica gel for column chromatography

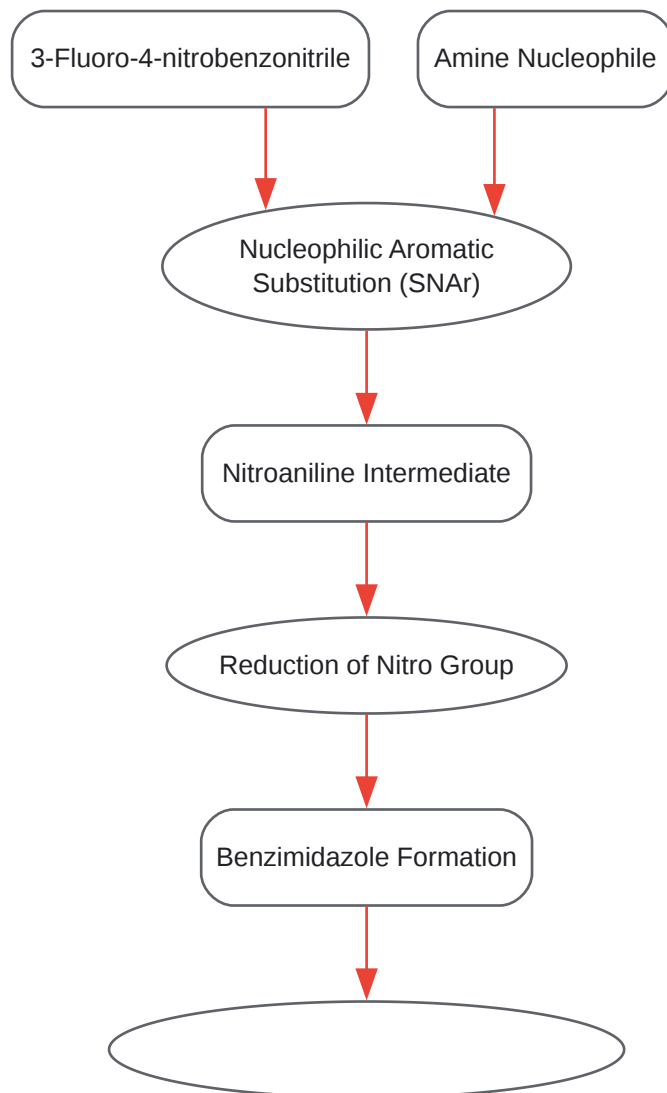
Procedure:

- In a round-bottom flask, suspend or dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride (5-10 equivalents).
- Optionally, add a catalytic amount of pyridine.
- Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it into ice-water.
- Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.
- Neutralize the mixture with a sodium hydroxide solution.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **3-fluoro-4-nitrobenzonitrile**.

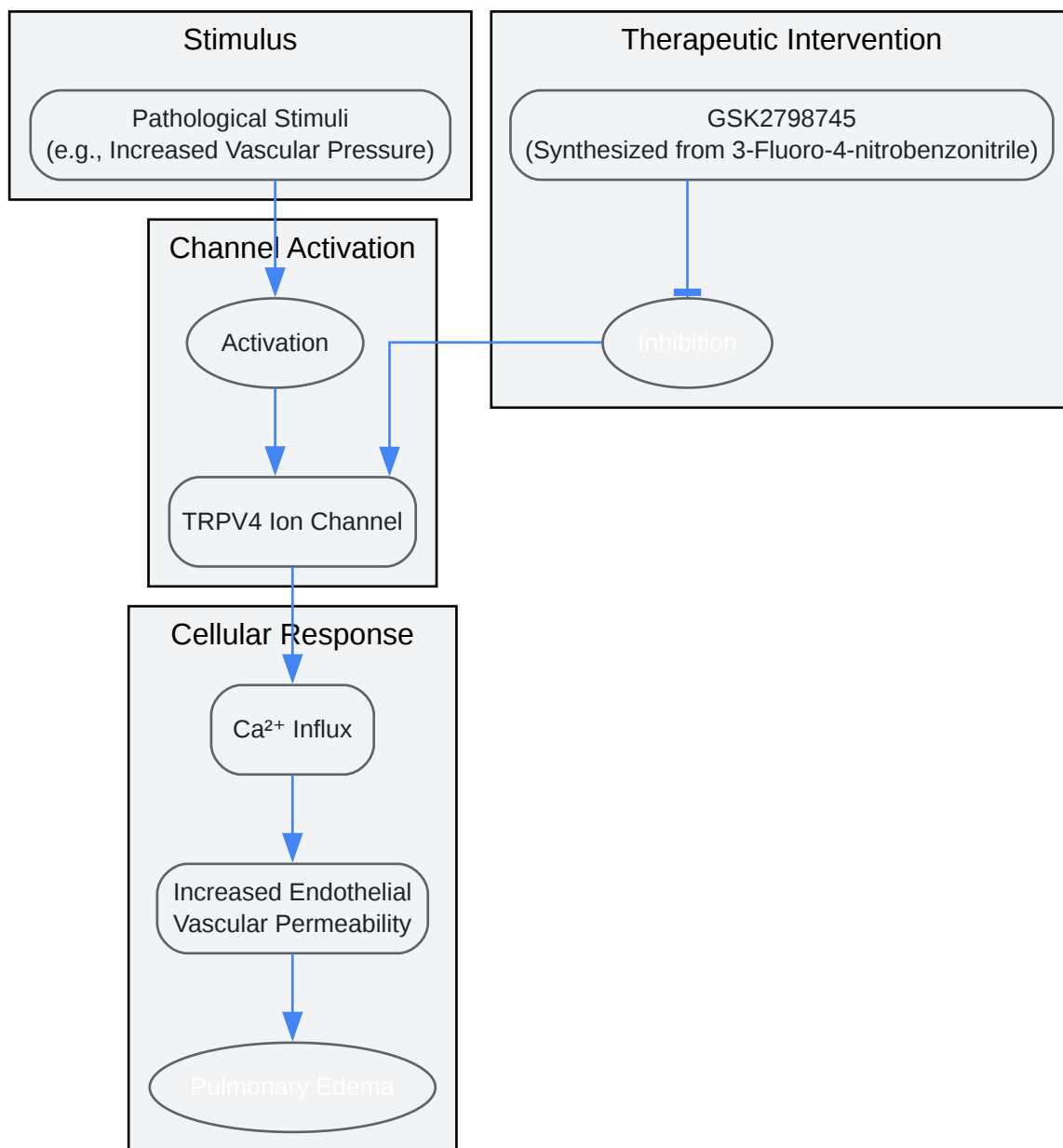
Synthesis Workflow for 3-Fluoro-4-nitrobenzonitrile



Role of 3-Fluoro-4-nitrobenzonitrile in Drug Synthesis



TRPV4 Signaling Pathway and Inhibition by GSK2798745



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References

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